フェニルスルホキシド

Phenyl sulfoxides are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aryl ring, specifically through an oxygen bridge. These compounds exhibit diverse structural and physical properties depending on the substituents attached to both the phenyl group and the sulfur moiety. They find applications in various fields including pharmaceuticals, agrochemicals, and synthetic intermediates due to their unique reactivity. In drug design, phenyl sulfoxides can serve as functional groups for modifying the pharmacological properties of compounds by altering their solubility or interaction with biological targets. Additionally, they are valuable in organic synthesis, providing a versatile platform for constructing complex molecular structures through various coupling reactions and derivatization steps.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

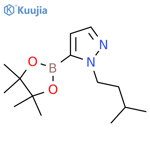

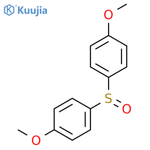

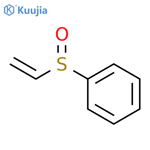

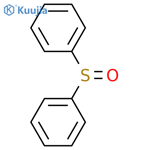

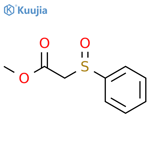

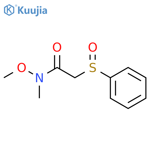

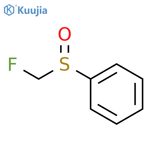

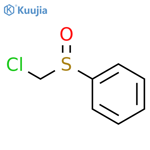

|

4,4'-Dimethoxydiphenylsulfoxide | 1774-36-3 | C14H14O3S |

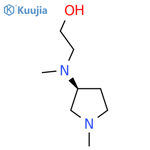

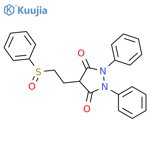

|

Sulfinpyrazone | 57-96-5 | C23H20N2O3S |

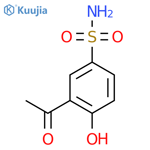

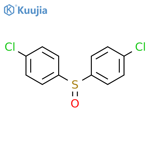

|

4-Chlorophenyl sulfoxide | 3085-42-5 | C12H8Cl2OS |

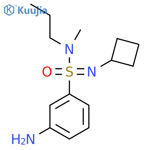

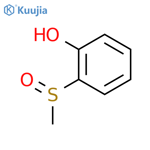

|

2-(Methylsulfinyl)phenol | 1074-02-8 | C7H8O2S |

|

Phenyl vinyl sulfoxide | 20451-53-0 | C8H8OS |

|

Diphenyl sulfoxide | 945-51-7 | C12H10OS |

|

Acetic acid,2-(phenylsulfinyl)-, methyl ester | 14090-83-6 | C9H10O3S |

|

Acetamide,N-methoxy-N-methyl-2-(phenylsulfinyl)- | 212180-20-6 | C10H13NO3S |

|

Benzene,[(fluoromethyl)sulfinyl]- | 65325-68-0 | C7H7FOS |

|

Benzene,[(chloromethyl)sulfinyl]- | 7205-94-9 | C7H7ClOS |

関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品